molecular formula C12H14F3NO2 B14404035 N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide CAS No. 88486-59-3

N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide

Cat. No.: B14404035
CAS No.: 88486-59-3
M. Wt: 261.24 g/mol
InChI Key: OJUXWKSYLKUFOO-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a trifluoromethyl group, which is known for its influence on the biological activity and stability of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted benzene derivative. This can be achieved through various methods, including the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the acetamide group may produce primary amines .

Scientific Research Applications

N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: Its potential as a drug candidate is being explored due to its stability and biological activity.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, while the hydroxy and acetamide groups facilitate hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide is unique due to the combination of its trifluoromethyl, hydroxy, and acetamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

88486-59-3

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

N-hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide

InChI

InChI=1S/C12H14F3NO2/c1-8(12(13,14)15)6-9-2-4-10(5-3-9)7-11(17)16-18/h2-5,8,18H,6-7H2,1H3,(H,16,17)

InChI Key

OJUXWKSYLKUFOO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)CC(=O)NO)C(F)(F)F

Origin of Product

United States

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